molecular formula C21H22N6O2 B2679956 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396845-85-4

2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2679956
CAS No.: 1396845-85-4
M. Wt: 390.447
InChI Key: OTHBKAFBSBPCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the displacement of a nitro group on a benzene ring by a weak nucleophile . In another example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine ring, which can adopt a chair conformation. The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .


Chemical Reactions Analysis

Intramolecular C-H⋯O and N—H⋯N interactions occur in similar compounds . In the crystal, the water molecule links the molecules into chains through O-H⋯N hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve high aqueous solubility and significant oral absorption . The molecular weight of a similar compound, 2-PHENOXY-N-PYRIDIN-4-YL-ACETAMIDE, is 228.253 .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds closely related to 2-phenoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide has focused on their synthesis and the exploration of their chemical properties. For instance, the synthesis of related piperazin-1-yl pyrimidin-5-yl acetamides and their derivatives has been documented, highlighting methodologies like the Whol Ziegler reaction and aminolysis to study their potential effects on memory in mice (Li Ming-zhu, 2008). These methodologies offer a foundation for synthesizing and exploring the properties of the specific compound .

Biological Activities and Potential Therapeutic Uses

Several studies have outlined the antimicrobial, anti-inflammatory, analgesic, and enzyme inhibition activities of compounds structurally related to this compound. For example, antimicrobial activity against various bacterial and fungal strains was observed in pyrimidinone and oxazinone derivatives (A. Hossan et al., 2012). Additionally, novel benzodifuranyl derivatives were synthesized for their potential anti-inflammatory and analgesic properties, showing significant inhibition of COX enzymes and pain relief effects (A. Abu‐Hashem et al., 2020).

Furthermore, the discovery of a clinical candidate, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, highlights the potential of such compounds in the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds often involves inhibitory activity against certain enzymes or receptors .

Future Directions

Future research could focus on the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities for therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-20(16-29-18-6-2-1-3-7-18)25-17-14-23-21(24-15-17)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBKAFBSBPCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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